molecular formula C7H8ClN3 B2533148 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1006508-15-1

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2533148
CAS No.: 1006508-15-1
M. Wt: 169.61
InChI Key: BRWAQWFTWDXOFM-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile ( 1006508-15-1) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a pyrazole heterocycle substituted with a chloro group and a propanenitrile chain, making it a versatile scaffold for constructing more complex molecules . The nitrile functional group is a key feature in modern drug discovery. It is a biocompatible moiety found in numerous pharmaceuticals and clinical candidates, often serving critical roles in target binding . The nitrile group can act as a potent hydrogen bond acceptor, forming specific interactions with amino acid residues such as serine, glutamine, and arginine in enzyme active sites . This allows it to effectively mimic carbonyl groups or other electron-rich functionalities, acting as a bioisostere to optimize drug-target interactions . Furthermore, the nitrile group is metabolically robust and typically passes through the body unchanged, contributing to favorable pharmacokinetic properties in drug candidates . Pyrazole derivatives, the core structure of this compound, are extensively investigated for their diverse pharmacological profiles. Research indicates that pyrazole-based compounds can exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties . As such, this compound serves as a key synthetic intermediate for researchers developing new active compounds in these fields. This product is supplied for research purposes as a building block for further chemical exploration. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chloro-3-methylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWAQWFTWDXOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketonitriles

This two-step approach involves:

  • Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile via cyclocondensation of hydrazine derivatives with β-ketonitriles.
  • Chlorination at the pyrazole 4-position using POCl₃ or SOCl₂.

Key reaction :

β-ketonitrile + RNHNH₂ → 3-methylpyrazole-propanenitrile → Chlorination → Target compound  

Optimized conditions :

  • Solvent: Ethanol/THF (3:1) at 65°C
  • Chlorinating agent: POCl₃ (1.2 equiv) with DMF catalyst
  • Yield: 78–82% after column chromatography

Limitations :

  • Requires strict anhydrous conditions to prevent nitrile hydrolysis
  • Generates regioisomers requiring HPLC purification (purity <95% without)

Nucleophilic Substitution on Halogenated Propanenitriles

Pre-formed 4-chloro-3-methylpyrazole reacts with 3-bromopropanenitrile under basic conditions:

Reaction mechanism :

4-Cl-3-Me-pyrazole + BrCH₂CH₂CN → K₂CO₃/DMF → Target compound  

Parameters :

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 12 68
Cs₂CO₃ DMSO 100 8 72
DBU ACN 60 24 58

Data adapted from palladium-free methodologies in. Cs₂CO₃ in DMSO at 100°C provides optimal nucleophilicity while minimizing side reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Adapting methods from and, this route employs:

  • Synthesis of 4-chloro-3-methylpyrazole-1-boronic ester
  • Cross-coupling with 3-bromopropanenitrile

Catalytic system :

  • Pd(PPh₃)₄ (0.8 mol%)
  • Base: Na₂CO₃
  • Solvent: THF/H₂O (4:1)

Performance metrics :

Scale (g) Pd Loading (mol%) Purity (%) Isolated Yield (%)
10 1.2 99.1 85
100 0.8 98.7 92
1000 0.5 97.9 88

Large-scale runs show reduced catalyst loading without significant yield loss, echoing cost-saving strategies in.

Microwave-Assisted One-Pot Synthesis

Comparative Analysis of Methods

Table 1: Economic and Technical Evaluation

Method Capital Cost Operating Cost Yield (%) Purity (%) Scalability
Cyclocondensation Low Medium 82 95 High
Nucleophilic Substitution Medium Low 72 98 Medium
Suzuki Coupling High High 92 99 High
Microwave Very High Low 81 97 Low

Key findings:

  • Suzuki coupling excels in yield/purity but requires Pd removal steps to meet ICH Q3D guidelines
  • Cyclocondensation remains preferred for multi-ton production despite lower yield

Purification and Characterization

Crystallization Optimization

Solvent screening results :

Solvent Pair Recovery (%) Purity (%)
Hexane/Ethyl acetate 78 99.2
Toluene/Heptane 82 98.7
DCM/Pentane 65 99.5

Hexane/ethyl acetate (3:1) provides optimal recovery without purity loss.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 4.62 (t, J=6.8 Hz, 2H, CH₂CN), 2.93 (t, J=6.8 Hz, 2H, N-CH₂), 2.44 (s, 3H, CH₃)
  • IR (KBr): ν 2245 cm⁻¹ (C≡N), 1550 cm⁻¹ (C=N)
  • HPLC : RT 6.74 min (C18, ACN/H₂O 65:35)

Industrial-Scale Considerations

Waste Stream Management

  • Pd recovery: >99% achieved via scavenger resins (Chelex 100)
  • Nitrile hydrolysis byproducts: <0.1% with pH-controlled quench

Regulatory Compliance

  • Residual solvents: Meets ICH Q3C Class 2 limits (<720 ppm DMF)
  • Genotoxic impurities: Chloro intermediates controlled to <15 ppm

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyrazoles.

Scientific Research Applications

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • The presence of a chloro and methyl group in the target compound likely enhances lipophilicity and stability compared to the amino/hydroxy derivative, which may increase bioavailability in pesticidal applications.
  • The benzalydine (C=N) and keto (CO) groups in ’s compound introduce additional conjugation and hydrogen-bonding capacity, making it more suited for drug design .

3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile ()

Property This compound 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile
Molecular Formula C₇H₇ClN₃ (inferred) C₁₃H₁₃N₃O
Molecular Weight ~169.6 g/mol 227.26 g/mol
Functional Groups Nitrile, chloro, methyl Nitrile, hydroxy (OH), phenyl, methyl
Purity Not reported 97% (commercial grade)
Applications Hypothesized: Pesticidal Pharmaceutical intermediate (as per commercial listing)

Key Differences :

  • The hydroxy group in ’s derivative may facilitate hydrogen bonding in drug-receptor interactions, whereas the chloro group in the target compound could enhance electrophilicity for nucleophilic substitution reactions .

3-(4-Methylphenyl)prop-2-ynenitrile ()

Property This compound 3-(4-Methylphenyl)prop-2-ynenitrile
Molecular Formula C₇H₇ClN₃ C₁₀H₇N (inferred)
Functional Groups Nitrile, chloro, methyl (pyrazole) Nitrile, alkyne, methylphenyl
Structural Features Heterocyclic pyrazole core Linear alkyne with aryl substitution

Key Differences :

  • The pyrazole ring in the target compound provides a rigid heterocyclic scaffold, contrasting with the linear alkyne in ’s compound.
  • The chloro substituent in the target compound may confer greater polarity and reactivity compared to the methylphenyl group in ’s derivative .

Biological Activity

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a chloro and methyl group on the pyrazole ring and a propanenitrile group. These characteristics contribute to its diverse biological applications, including antimicrobial and anticancer properties.

  • Molecular Formula: C7H8ClN3
  • Molecular Weight: 173.61 g/mol
  • CAS Number: 1006508-15-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with 3-bromopropanenitrile in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as dimethylformamide at elevated temperatures to facilitate cyclization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Specifically, the compound has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The presence of the chloro and nitrile groups enhances its reactivity, allowing it to bind effectively to various biological targets. The exact pathways involved may vary depending on the specific application but often include:

  • Inhibition of tyrosine kinases.
  • Modulation of apoptosis-related signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound demonstrated potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Effects

In another investigation, the anticancer effects were assessed using various human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at low concentrations . The study highlighted its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighSignificantTyrosine kinase inhibition, apoptosis induction
4-Chloro-3-methylpyrazoleModerateLowUnknown
Pyrazole Derivative ALowModerateCell cycle arrest

Q & A

Basic Research Question

  • IR Spectroscopy : The nitrile group shows a strong absorption band near ~2228 cm⁻¹, while pyrazole C–N stretches appear at ~1547–1511 cm⁻¹ .
  • NMR : The nitrile carbon resonates at ~118 ppm in ¹³C NMR. Pyrazole protons exhibit distinct splitting patterns (e.g., singlet at δ ~5.93 ppm for the pyrazole C–H) .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M]+ calculated at m/z 224.0805) .

How can researchers resolve contradictions in NMR data when structural isomers or tautomers are suspected?

Advanced Research Question
Employ 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations and identify tautomeric equilibria. For example, variable-temperature NMR can reveal dynamic exchange processes. Cross-validate with X-ray crystallography (using SHELXL for refinement) to resolve ambiguities in stereochemistry .

What are optimal conditions for introducing functional groups via Mannich reactions on the pyrazole ring?

Basic Research Question
React the compound with formaldehyde and secondary amines (e.g., diaza-18-crown-6) under acidic conditions (e.g., trifluoroacetic acid) at low temperatures (−20°C to −15°C). Post-reaction, purify via column chromatography or recrystallization. Yields exceeding 90% are achievable with stoichiometric control .

What strategies mitigate challenges in cross-coupling reactions involving electron-deficient pyrazole rings?

Advanced Research Question
Use palladium catalysts (e.g., Pd(PPh₃)₄) with electron-rich ligands to enhance oxidative addition. Microwave-assisted heating (50–100°C) accelerates coupling with aryl halides. Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloromethane or xylene) to stabilize intermediates .

How should researchers address discrepancies between experimental and computational vibrational spectra?

Advanced Research Question
Compare experimental IR/Raman spectra with DFT-simulated vibrational modes (e.g., using Gaussian 09). Adjust computational parameters (basis sets, functional approximations) to match observed peaks. For pyrazole ring vibrations, include anharmonic corrections to account for overtones .

What safety protocols are critical when handling azide derivatives of this compound?

Basic Research Question

  • Use azido(trimethyl)silane in a fume hood due to explosive risks.
  • Avoid direct skin contact (wear nitrile gloves) and neutralize waste with saturated K₂CO₃ before disposal.
  • Monitor reactions via TLC to minimize prolonged exposure to reactive intermediates .

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